molecular formula C7H14O2 B1280139 1,3-Dioxane, 2,5,5-trimethyl- CAS No. 766-33-6

1,3-Dioxane, 2,5,5-trimethyl-

Cat. No. B1280139
CAS RN: 766-33-6
M. Wt: 130.18 g/mol
InChI Key: WKHMCZHHXYIWCS-UHFFFAOYSA-N
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Description

“1,3-Dioxane, 2,5,5-trimethyl-” is an organic compound . It is a derivative of 1,3-Dioxane, which is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions .


Synthesis Analysis

The parent 1,3-dioxane is prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . Substituted derivatives can be used as protecting groups for carbonyl compounds . They can also be produced by the Prins reaction .


Molecular Structure Analysis

The molecular formula of “1,3-Dioxane, 2,5,5-trimethyl-” is C7H14O2 . The InChI code is 1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

“1,3-Dioxane, 2,5,5-trimethyl-” is a colorless liquid . The molecular weight is 130.187 g/mol .

Safety And Hazards

“1,3-Dioxane, 2,5,5-trimethyl-” is highly flammable . It can form dangerous peroxides when exposed to air . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

2,5,5-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHMCZHHXYIWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227406
Record name 1,3-Dioxane, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxane, 2,5,5-trimethyl-

CAS RN

766-33-6
Record name 1,3-Dioxane, 2,5,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the environmental concern surrounding 2,5,5-trimethyl-1,3-dioxane?

A: 2,5,5-Trimethyl-1,3-dioxane (TMD), along with similar cyclic acetals, has been identified as a source of odor complaints in areas surrounding polyester resin plants . These compounds are byproducts of polyester resin synthesis and can be released into the air. While not necessarily highly toxic, their presence at even low concentrations can create unpleasant odors, impacting air quality and causing discomfort. This highlights the importance of monitoring and controlling industrial emissions to minimize environmental impact.

Q2: How was 2,5,5-trimethyl-1,3-dioxane identified as the source of the odor, and what are its sensory characteristics?

A: Researchers utilized a technique called cryofocusing-gas chromatography-mass spectrometry to isolate and identify volatile organic compounds present in the air around a polyester resin factory . This method allowed them to pinpoint TMD and other cyclic acetals as the primary odor culprits. Sensory analysis using dynamic olfactometry revealed that these compounds exhibit a wide range of odor profiles depending on their concentration. For instance, while TMD possesses a strong, unpleasant odor at ppb levels, at higher concentrations, it might be perceived differently. This highlights the complexity of odor perception and the importance of considering concentration when assessing environmental impact.

Q3: What was the source of 2,5,5-trimethyl-1,3-dioxane contamination in the Barcelona drinking water case?

A: Investigations traced the presence of TMD and 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) in Barcelona's water supply back to wastewater treatment plants (WWTPs) utilizing industrial byproducts from resin manufacturing for codigestion . These byproducts were identified as the source of the odorous compounds, which subsequently contaminated the surface water and ultimately the drinking water. This contamination event emphasizes the importance of carefully considering the potential consequences of using industrial byproducts, even in processes intended for waste treatment.

Q4: Can 2,5,5-trimethyl-1,3-dioxane be chemically transformed?

A: Yes, quantum-chemical calculations have been used to study the transformation of 2,5,5-trimethyl-1,3-dioxane into 2,2-dimethyl-3-ethoxypropanal . This type of transformation, involving the rearrangement of the acetal fragment, demonstrates the potential for TMD to be chemically converted into other compounds. Understanding such reactions is important for predicting the fate and behavior of TMD in various contexts, including environmental degradation and potential applications in synthetic chemistry.

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